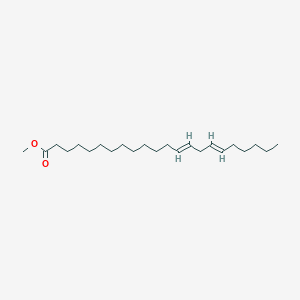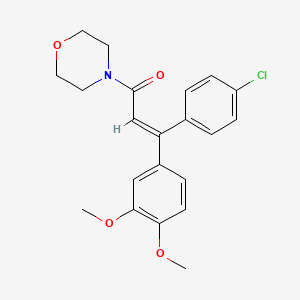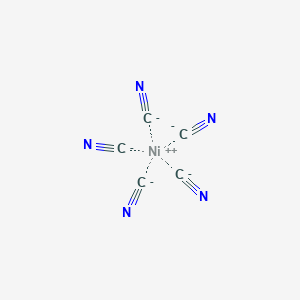
(SPY-5)-pentacyanidonickelate(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(SPY-5)-pentacyanonickelate(3-) is a pentacyanonickelate(3-).
Applications De Recherche Scientifique
Laboratory Applications in Chemistry
The pentacyanidonickel(II) complex has significant applications in the field of chemistry, particularly in spectroscopy. A study by Németh et al. (2019) using X-ray Absorption Spectroscopy (XAS) investigated aqueous solutions of the ternary system Ni(II)-EDTA-CN-. This research found that at excess CN- concentrations, the formation of the pentacyanidonickel(II) complex occurs. The study demonstrated the potential of laboratory XAS spectrometers as routine probes in chemistry and related disciplines (Németh et al., 2019).
Analytical Chemistry and Spot Tests
In analytical chemistry, pentacyanidoferrate(II) complexes have been used for spot tests. Shinohara et al. (2019) explored the metallochromic behavior of pentacyanidoferrates in spot tests. These complexes, when combined with transition metal ions, form polymeric complexes with distinct colors, useful in analytical applications. This study provided a modern insight into classical Feigl's spot tests, showing the versatility of pentacyanidoferrates in analytical chemistry (Shinohara et al., 2019).
Material Science and Graphene Research
In material science, specifically for graphene research, pentacene, a polycyclic aromatic hydrocarbon, has been used as a supporting layer for clean and doping-free graphene transfer. Kim et al. (2015) reported that after transferring graphene to a target substrate, the pentacene layer could be physically removed by using an organic solvent. This method enabled graphene transfer without residue formation, improving its properties for various applications (Kim et al., 2015).
Environmental Science
In environmental science, pentacyclic triterpanes have been used as molecular markers in the study of crude oil pollution. Dastillung and Albrecht (1976) demonstrated that these markers could help analyze pollution in surface sediments, providing crucial information about the degree of maturity of the geological sources (Dastillung & Albrecht, 1976).
Propriétés
Formule moléculaire |
C5N5Ni-3 |
|---|---|
Poids moléculaire |
188.78 g/mol |
Nom IUPAC |
nickel(2+);pentacyanide |
InChI |
InChI=1S/5CN.Ni/c5*1-2;/q5*-1;+2 |
Clé InChI |
UVLLXTPPGWGZPS-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ni+2] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1E,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1233472.png)
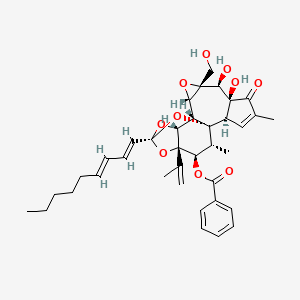
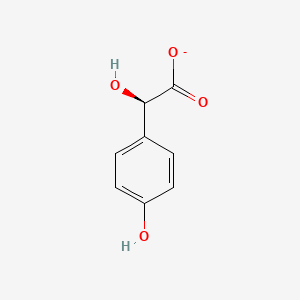
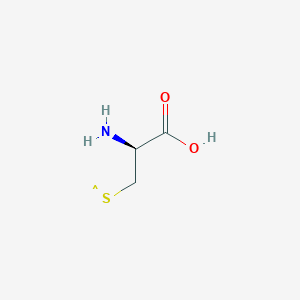
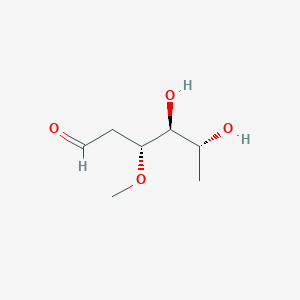
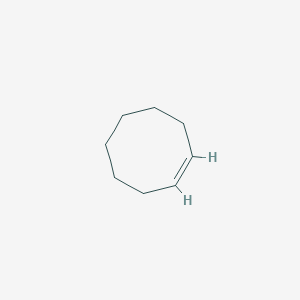

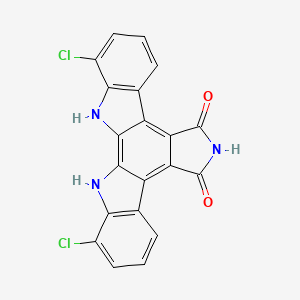

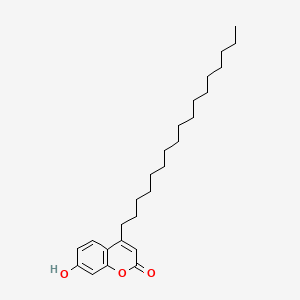
![N-(2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B1233491.png)
